2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Overview
Description
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel sulfonamide-based drugs with potential antibacterial or antifungal properties.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes or receptors.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition can lead to the antibacterial effects observed with sulfonamide-based drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-hydroxyethyl)benzenesulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
- 2-chloro-N-(2-cyclohexyl)benzenesulfonamide
Uniqueness
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both a cyclohexyl group and a hydroxyethyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The combination of these functional groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c15-12-8-4-5-9-14(12)20(18,19)16-10-13(17)11-6-2-1-3-7-11/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIIDHLFNGEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181460 | |
Record name | Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351584-80-9 | |
Record name | Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351584-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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